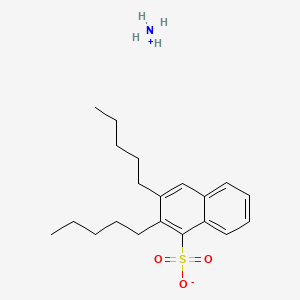
Ammonium dipentylnaphthalenesulphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ammonium dipentylnaphthalenesulphonate is an ionic surfactant known for its water solubility and is primarily used as an emulsifier and solubilizer. This compound finds extensive applications in various industrial sectors, including paints, pigments, and inks .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of ammonium dipentylnaphthalenesulphonate involves large-scale sulfonation processes, where naphthalene is treated with sulfuric acid or oleum. The resulting sulfonic acid is then reacted with pentyl alcohols and neutralized with ammonium hydroxide to produce the final compound .
Analyse Des Réactions Chimiques
Types of Reactions
Ammonium dipentylnaphthalenesulphonate undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert sulfonates to thiols or sulfides.
Substitution: The sulfonate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the reactions proceed efficiently .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted naphthalenes, depending on the specific reaction and conditions employed .
Applications De Recherche Scientifique
Ammonium dipentylnaphthalenesulphonate has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Employed in biochemical assays and as a solubilizing agent for hydrophobic compounds.
Medicine: Investigated for its potential use in drug delivery systems due to its emulsifying properties.
Industry: Widely used in the formulation of paints, inks, and pigments to improve dispersion and stability
Mécanisme D'action
The mechanism of action of ammonium dipentylnaphthalenesulphonate primarily involves its ability to reduce surface tension and enhance the solubility of hydrophobic compounds. This is achieved through the formation of micelles, where the hydrophobic tails of the compound interact with non-polar substances, while the hydrophilic heads interact with water, thereby solubilizing the compound .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ammonium bituminosulfonate: Used in dermatology for treating skin conditions.
Quaternary ammonium compounds: Known for their antimicrobial properties and used in disinfectants and antiseptics
Uniqueness
Ammonium dipentylnaphthalenesulphonate stands out due to its specific application as an emulsifier and solubilizer in industrial processes. Its unique structure allows it to effectively reduce surface tension and enhance the solubility of hydrophobic compounds, making it invaluable in various industrial applications .
Propriétés
Numéro CAS |
61702-92-9 |
|---|---|
Formule moléculaire |
C20H31NO3S |
Poids moléculaire |
365.5 g/mol |
Nom IUPAC |
azanium;2,3-dipentylnaphthalene-1-sulfonate |
InChI |
InChI=1S/C20H28O3S.H3N/c1-3-5-7-11-16-15-17-12-9-10-14-19(17)20(24(21,22)23)18(16)13-8-6-4-2;/h9-10,12,14-15H,3-8,11,13H2,1-2H3,(H,21,22,23);1H3 |
Clé InChI |
ZTRXAIIXCCGSMH-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC1=CC2=CC=CC=C2C(=C1CCCCC)S(=O)(=O)[O-].[NH4+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


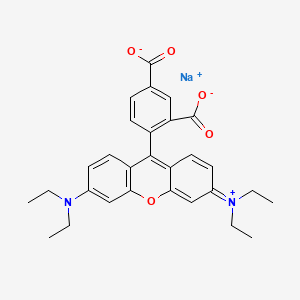



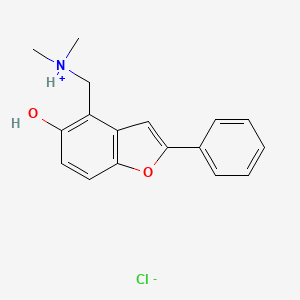

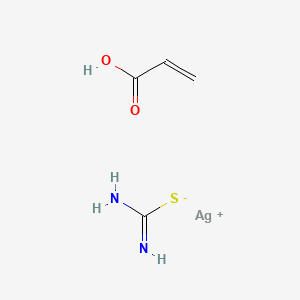
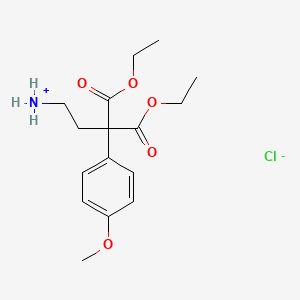
![Carbamic acid, [[[[2,2-bis[(2-propenyloxy)methyl]butoxy]carbonyl]amino]methylphenyl]-, 2-propenyl ester](/img/no-structure.png)
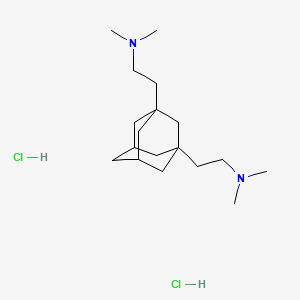
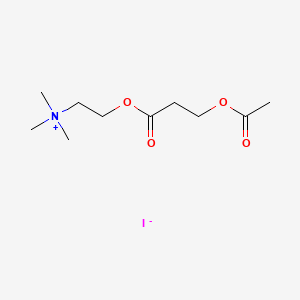
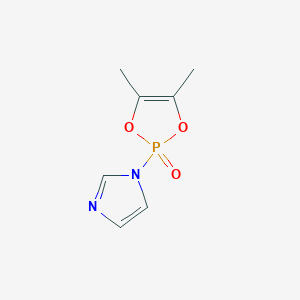
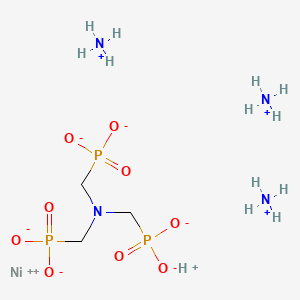
![1-[8-fluoro-5-(4-fluorophenyl)-2,3,4,5-tetrahydro-1-benzazepin-1-yl]-2-pyrrolidin-1-ium-1-ylethanone;2-hydroxy-2-oxoacetate](/img/structure/B13762545.png)
